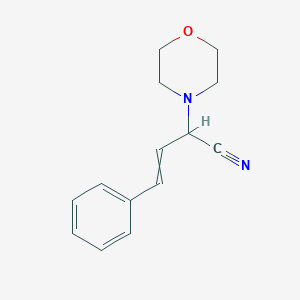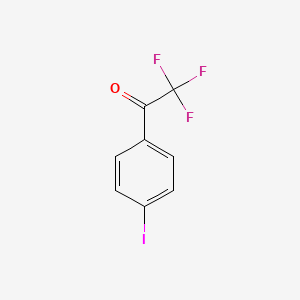
Quinoline-6-carbaldehyde
Descripción general
Descripción
Quinoline-6-carbaldehyde (Q6C) is an aromatic aldehyde with a molecular formula of C9H7NO. It is an important intermediate in the synthesis of pharmaceuticals, dyes, and other compounds. Q6C has a wide range of applications in the fields of scientific research, including its use in the synthesis of various drugs, dyes, and other compounds. It is also used in the production of various polymers and in the synthesis of various other organic compounds.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Researchers have developed new chitosan Schiff base derivatives by coupling chitosan with quinoline-6-carbaldehyde and other analogs, showing enhanced antibacterial properties and non-toxic characteristics, suggesting their potential as novel biomaterials in biology and medicine (Haj, Mohammed, & Mohammood, 2020). Another study highlighted the synthesis of chromene and quinoline-3-carbaldehydes as intermediates for constructing valuable heterocyclic compounds, demonstrating their importance as building blocks in medicinal chemistry (Rocha et al., 2020).
Antimicrobial and Anticancer Applications
Several quinoline derivatives, including those derived from this compound, have been synthesized and tested for their antimicrobial and anticancer activities. Some compounds exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents (Mulakayala et al., 2012). Another study synthesized quinoline-3-carbaldehyde hydrazone derivatives, which showed promising antimicrobial activity against MRSA and weaker cytotoxic activity on certain cancer cell lines, suggesting their potential in antimicrobial therapy (Puskullu et al., 2020).
Corrosion Inhibition
Quinoline derivatives have also been evaluated for their corrosion inhibition properties. A study demonstrated that quinoline derivatives are excellent inhibitors for the corrosion of mild steel in hydrochloric acid solution, with their adsorption on the metal surface following the Langmuir adsorption model. This indicates their potential use as corrosion inhibitors in industrial applications (Lgaz et al., 2017).
Spectroscopic and Computational Studies
Vibrational spectroscopic studies and computational analysis have been performed on quinoline derivatives to understand their structural and electronic properties. For example, vibrational spectra of quinoline-4-carbaldehyde were analyzed, providing insights into the molecule's structure and thermodynamic properties (Kumru, Küçük, & Akyürek, 2013).
Mecanismo De Acción
Target of Action
Quinoline-6-carbaldehyde, also known as 6-Quinolinecarboxaldehyde, is a compound that has been studied for its potential biological activities Quinoline derivatives have been reported to interact with diverse biological targets like proteins, receptors, and enzymes .
Mode of Action
It’s known that quinoline derivatives can interact with their targets mainly through intercalation . For instance, in a study of fluoroquinolines, it was found that the synthesized compounds interacted with DNA mainly through intercalation .
Biochemical Pathways
Quinoline derivatives have been reported to be vital agents in the development of anticancer drugs, which induce apoptosis . This suggests that this compound may potentially affect pathways related to cell survival and death.
Pharmacokinetics
In a study of fluoroquinolines, it was found that all of the synthesized compounds obeyed lipinski’s rule of five without violation , which is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.
Result of Action
Quinoline derivatives have been reported to induce apoptosis , suggesting that this compound may have similar effects.
Action Environment
It’s known that the broad application of suzuki–miyaura coupling, a reaction often used in the synthesis of quinoline derivatives, arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents .
Safety and Hazards
When handling Quinoline-6-carbaldehyde, it is advised to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .
Direcciones Futuras
Quinoline, which includes Quinoline-6-carbaldehyde, has received considerable attention as a core template in drug design due to its broad spectrum of bioactivity . The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs aim to unveil their substantial efficacies for future drug development . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .
Análisis Bioquímico
Biochemical Properties
Quinoline-6-carbaldehyde plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been found to interact with protein kinase CK2, a serine/threonine kinase involved in various cellular processes such as cell growth, proliferation, and apoptosis . The interaction between this compound and protein kinase CK2 involves the binding of the compound to the active site of the enzyme, leading to its inhibition. This inhibition can affect the phosphorylation of downstream substrates, thereby modulating various cellular pathways.
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. In cancer cells, for example, the compound can induce apoptosis by inhibiting protein kinase CK2, which is often overexpressed in cancerous tissues . This inhibition leads to the activation of pro-apoptotic pathways and the suppression of anti-apoptotic signals. Additionally, this compound can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of protein kinase CK2 and other related enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes like protein kinase CK2. By binding to the active site of the enzyme, this compound inhibits its activity, leading to a decrease in the phosphorylation of target proteins . This inhibition can result in changes in gene expression, as the phosphorylation state of transcription factors and other regulatory proteins is altered. Additionally, this compound may interact with other biomolecules, such as receptors and transporters, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models of cancer . The compound’s ability to inhibit protein kinase CK2 and induce apoptosis remains consistent over time, although its potency may decrease due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit protein kinase CK2 and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with other enzymes and biomolecules, leading to off-target effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its interaction with protein kinase CK2. The compound can affect metabolic flux and metabolite levels by modulating the activity of this enzyme . Additionally, this compound may interact with other enzymes and cofactors involved in metabolic processes, further influencing cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and efficacy . For example, this compound may be transported into cells via specific transporters, allowing it to reach its target enzymes and exert its effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with nuclear enzymes and transcription factors, influencing gene expression and cellular function.
Propiedades
IUPAC Name |
quinoline-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c12-7-8-3-4-10-9(6-8)2-1-5-11-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAOIXANWIFYCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354177 | |
| Record name | Quinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4113-04-6 | |
| Record name | Quinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Quinolinecarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 6-Quinolinecarboxaldehyde utilized in the synthesis of bioactive compounds?
A: 6-Quinolinecarboxaldehyde serves as a versatile building block for synthesizing complex heterocyclic compounds, particularly those with potential biological activity. For instance, it plays a crucial role in a facile four-step synthesis of 1H-pyrrolo[2,3-f]quinoline-2-carboxamides []. These carboxamides exhibit promising cytotoxic activity against various cancer cell lines, including the human non-small cell lung cancer cell line NSCLC-N16-L16 [].
Q2: What makes 6-Quinolinecarboxaldehyde suitable for creating coordination polymers with unique properties?
A: 6-Quinolinecarboxaldehyde's structure, featuring a quinoline ring system with a carboxaldehyde substituent, enables its use as a bridging organic ligand in coordination polymers []. The nitrogen atom within the quinoline ring readily forms coordination bonds with metal ions, such as copper halides []. This coordination leads to the formation of extended polymeric structures with fascinating properties. Notably, the orientation of the aldehyde group in 6-Quinolinecarboxaldehyde based coordination polymers can significantly influence the resulting crystal structure and consequently impact the material's luminescence properties [].
Q3: How do researchers investigate the structural properties of 6-Quinolinecarboxaldehyde?
A: Researchers employ a combination of experimental and theoretical techniques to elucidate the structural and vibrational characteristics of 6-Quinolinecarboxaldehyde []. Experimentally, Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), and dispersive-Raman spectroscopy provide valuable insights into the molecule's vibrational modes and functional group identification []. These experimental observations are complemented by theoretical calculations using Hartree-Fock (HF) and Density Functional Theory (DFT) methods, particularly the B3LYP functional, to predict and validate the molecule's vibrational frequencies and structural parameters []. This combined approach offers a comprehensive understanding of 6-Quinolinecarboxaldehyde's structural properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

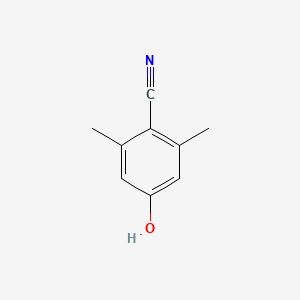
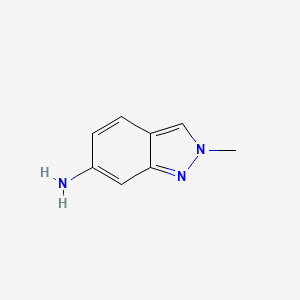

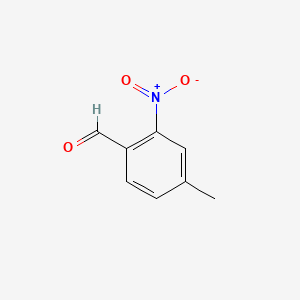


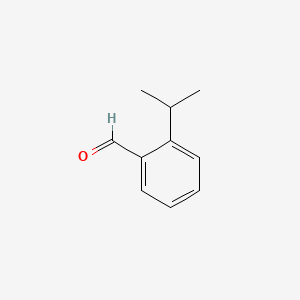

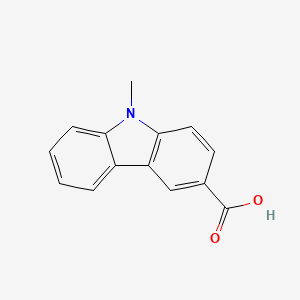
![5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine](/img/structure/B1297918.png)
